molecular formula C9H10ClNO2 B3055650 N-(3-Chloro-4-methylphenyl)glycine CAS No. 66115-56-8

N-(3-Chloro-4-methylphenyl)glycine

Cat. No.: B3055650
CAS No.: 66115-56-8
M. Wt: 199.63 g/mol
InChI Key: AMOMCEQMKMPXPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Chloro-4-methylphenyl)glycine is a glycine derivative featuring a phenyl ring substituted with a chlorine atom at the 3-position and a methyl group at the 4-position. The glycine backbone (NH₂-CH₂-COOH) is functionalized at the nitrogen atom, making it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and polymers.

Properties

CAS No.

66115-56-8

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

IUPAC Name

2-(3-chloro-4-methylanilino)acetic acid

InChI

InChI=1S/C9H10ClNO2/c1-6-2-3-7(4-8(6)10)11-5-9(12)13/h2-4,11H,5H2,1H3,(H,12,13)

InChI Key

AMOMCEQMKMPXPT-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NCC(=O)O)Cl

Canonical SMILES

CC1=C(C=C(C=C1)NCC(=O)O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Effects

  • Substituent Position and Electronic Influence :
    • The 3-Cl and 4-CH₃ groups in the target compound create a meta/para substitution pattern, balancing electron-withdrawing (Cl) and electron-donating (CH₃) effects. This contrasts with analogs like N-[4-Chloro-3-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycine, where the 4-Cl and 3-CF₃ groups produce stronger electron-withdrawing effects, increasing acidity (pKa ~2.5–3.0) compared to the target compound (estimated pKa ~3.5–4.0) .
    • Sulfonyl-containing analogs (e.g., ) exhibit higher polarity and thermal stability due to the sulfonyl group’s strong electron-withdrawing nature and hydrogen-bonding capacity.

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